

# early-phase clinical trials of LY2140023 in psychosis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Early-Phase Clinical Development of LY2140023 (Pomaglumetad Methionil) in Psychosis

### **Introduction: Targeting Glutamate in Schizophrenia**

For decades, the primary therapeutic strategy for schizophrenia has centered on the dopamine hypothesis, with all approved antipsychotic medications exhibiting antagonist activity at the dopamine D2 receptor.[1] While effective for many patients' positive symptoms, such as hallucinations and delusions, these agents often fall short in treating the negative and cognitive symptoms that significantly impair functioning.[1] Furthermore, dopamine-blocking drugs can be associated with burdensome side effects, including extrapyramidal symptoms (EPS), metabolic dysregulation, and hyperprolactinemia.[1]

This therapeutic gap spurred research into alternative pathophysiological models, leading to a focus on the glutamatergic system.[2][3] The glutamate hypothesis of schizophrenia posits that dysregulated glutamate neurotransmission contributes to the symptoms of the disorder.[2] This led to the development of novel therapeutic agents targeting glutamate receptors. One such agent was LY2140023, also known as pomaglumetad methionil, a selective agonist for metabotropic glutamate 2/3 (mGlu2/3) receptors.[3][4] This document provides a detailed technical overview of the early-phase clinical trials designed to evaluate its efficacy, safety, and mechanism of action in patients with schizophrenia.



#### **Mechanism of Action of LY2140023**

LY2140023 is an oral prodrug that is efficiently hydrolyzed in the body to its active metabolite, LY404039.[1][4][5] LY404039 is a potent and selective agonist for mGlu2 and mGlu3 receptors. [3][6] These receptors are G-protein coupled receptors that are primarily located presynaptically on glutamatergic neurons, particularly in limbic and cortical brain regions implicated in schizophrenia.[4][5]

Activation of these autoreceptors leads to a reduction in the presynaptic release of glutamate. [3][4] This mechanism is hypothesized to normalize the hyperactivity of cortical pyramidal neurons thought to underlie psychosis, representing a fundamentally different approach from the postsynaptic dopamine receptor blockade of conventional antipsychotics.[5][7] Notably, LY404039 has no significant affinity for dopamine or serotonin receptors, suggesting a potential for a distinct and improved side-effect profile.[4][5]





Click to download full resolution via product page

**Caption:** Signaling pathway of LY2140023 as an mGlu2/3 receptor agonist.



## **Early-Phase Clinical Trial Program**

The clinical development of LY2140023 involved several key Phase 2 studies designed to establish proof-of-concept, determine optimal dosing, and assess its long-term safety profile.

#### **Experimental Protocols**

The early-phase trials for LY2140023 shared common design elements, including multicenter, randomized, and controlled methodologies. A generalized workflow for these studies is depicted below.



Click to download full resolution via product page



Caption: Generalized experimental workflow for LY2140023 Phase 2 trials.

Key Methodological Details:

- Patient Population: Adult patients (typically 18-65 years) with a DSM-IV diagnosis of schizophrenia.[8] Some studies focused on patients experiencing an acute exacerbation of symptoms, while others targeted those with prominent negative symptoms.[8][9]
- Primary Efficacy Endpoint: The most common primary outcome was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.[5][8]
- Key Secondary Endpoints: These often included the Clinical Global Impression-Severity (CGI-S) score, responder rates (e.g., ≥25% decrease in PANSS total score), and changes in PANSS subscales (positive and negative).[5]
- Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), vital signs, laboratory tests, and assessments for extrapyramidal symptoms (EPS) and weight change.
   [9][10]

#### **Summary of Key Phase 2 Trial Results**

The clinical journey of LY2140023 was marked by initial promise followed by subsequent setbacks. The quantitative outcomes from major published early-phase studies are summarized below.

Table 1: Efficacy Outcomes in Phase 2 Placebo-Controlled Trials



| Study<br>(Referenc<br>e)     | Treatmen<br>t Groups  | Duration | N                | Baseline<br>PANSS<br>(Mean)               | Change<br>in PANSS<br>Total<br>Score<br>(Mean) | p-value<br>vs.<br>Placebo |
|------------------------------|-----------------------|----------|------------------|-------------------------------------------|------------------------------------------------|---------------------------|
| Proof-of-<br>Concept[5]      | LY2140023<br>40mg BID | 4 Weeks  | ~65              | ~87                                       | -20.6                                          | < 0.001                   |
| Olanzapine<br>15mg QD        | 4 Weeks               | ~65      | ~87              | -22.3                                     | < 0.001                                        |                           |
| Placebo                      | 4 Weeks               | ~65      | ~87              | -6.7                                      | -                                              | -                         |
| HBBM<br>Study[8]             | LY2140023<br>40mg BID | 6 Weeks  | ~289             | Not<br>Specified                          | Not Significantl y Different from Placebo      | 0.154                     |
| LY2140023<br>80mg BID        | 6 Weeks               | ~289     | Not<br>Specified | Not Significantl y Different from Placebo | 0.698                                          |                           |
| Risperidon<br>e 2mg BID      | 6 Weeks               | ~145     | Not<br>Specified | Statistically<br>Superior to<br>Placebo   | < 0.001                                        | _                         |
| Placebo                      | 6 Weeks               | ~289     | Not<br>Specified | -                                         | -                                              | _                         |
| HBBR (vs.<br>SOC)[9]         | LY2140023<br>40mg BID | 24 Weeks | 130              | 79.8                                      | -12.1                                          | 0.004*                    |
| Standard<br>of Care<br>(SOC) | 24 Weeks              | 131      | 79.0             | -17.6                                     | -                                              | _                         |
|                              |                       |          |                  |                                           |                                                |                           |

Note: In the HBBR



study, the

p-value

indicates

that the

improveme

nt in the

SOC group

was

significantl

y greater

than in the

LY2140023

group at

the 24-

week

endpoint.

Table 2: Safety and Tolerability Profile from Phase 2 Trials



| Adverse<br>Event/Outcom<br>e          | LY2140023                            | Atypical Antipsychotic (SOC/Compara tor) | Placebo                                                                               | Key Findings<br>and Citations                                                                          |
|---------------------------------------|--------------------------------------|------------------------------------------|---------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Discontinuation<br>(Lack of Efficacy) | 20.8%                                | 11.5% (SOC)                              | N/A                                                                                   | Higher discontinuation due to lack of efficacy for LY2140023 in a 24-week study.                       |
| Discontinuation<br>(Adverse Events)   | 17.7%                                | 14.5% (SOC)                              | N/A                                                                                   | No significant difference in discontinuation due to AEs compared to SOC.[9]                            |
| Weight Gain                           | -0.51 kg (4 wks)                     | +0.74 kg<br>(Olanzapine, 4<br>wks)       | No change                                                                             | LY2140023 was<br>not associated<br>with weight gain<br>and showed a<br>slight mean<br>reduction.[5][9] |
| -2.8 kg (24 wks)                      | +0.4 kg<br>(Aripiprazole, 24<br>wks) | N/A                                      | A Phase 3 study confirmed a significant weight loss advantage over aripiprazole. [10] |                                                                                                        |



| Extrapyramidal<br>Symptoms (EPS) | No difference<br>from placebo        | Significantly<br>more (SOC) | No difference | LY2140023 showed a low incidence of EPS, comparable to placebo.[5][9]                                     |
|----------------------------------|--------------------------------------|-----------------------------|---------------|-----------------------------------------------------------------------------------------------------------|
| Prolactin<br>Elevation           | No difference<br>from placebo        | N/A                         | No difference | Unlike many atypical antipsychotics, LY2140023 was not associated with prolactin elevation.[2][5]         |
| Common TEAEs<br>(>SOC)           | Vomiting,<br>Agitation,<br>Dyspepsia | Akathisia, Weight<br>Gain   | N/A           | The side-effect profile was distinct from dopamine-blocking agents.  [9][11]                              |
| Convulsions/Seiz<br>ures         | Reported in some patients            | N/A                         | N/A           | A potential association with seizures was identified as a safety concern requiring further study.[11][12] |

#### **Discussion and Conclusion**

The early clinical development of LY2140023 represented a significant effort to validate the glutamate hypothesis of schizophrenia and offer a novel, non-dopaminergic treatment. The initial proof-of-concept study was highly encouraging, showing robust efficacy on par with olanzapine for both positive and negative symptoms, coupled with a favorable side-effect profile devoid of weight gain, EPS, and prolactin elevation.[2][5]



However, these promising results were not replicated in subsequent, larger Phase 2 and Phase 3 trials.[8][11] The HBBM study, for instance, failed to show a statistically significant separation from placebo for either dose of LY2140023, while the active comparator, risperidone, demonstrated clear efficacy.[8] A long-term safety study (HBBR) also found that while the drug was generally well-tolerated, it was associated with a higher rate of discontinuation due to lack of efficacy compared to the standard of care.[9] Ultimately, the failure to consistently demonstrate efficacy led to the termination of its clinical development for schizophrenia.[7]

In summary, LY2140023 is a pioneering mGlu2/3 receptor agonist that provided a clinical test of the glutamate hypothesis. While it demonstrated a unique and potentially advantageous safety profile, its inconsistent efficacy in later-stage trials highlighted the complexities of targeting the glutamate system for psychosis. The data from these early-phase trials remain a valuable resource for researchers and drug developers, offering critical insights into trial design, patient selection, and the ongoing quest for novel antipsychotic mechanisms.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. trial.medpath.com [trial.medpath.com]
- 2. Activation of mGlu2/3 receptors as a new approach to treat schizophrenia: a randomized Phase 2 clinical trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pomgulated methionil (LY2140023) in schizophrenia patients: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Pomaglumetad Wikipedia [en.wikipedia.org]
- 8. A Double-Blind, Placebo-Controlled Comparator Study of LY2140023 monohydrate in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison PMC [pmc.ncbi.nlm.nih.gov]
- 11. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 12. Clinical development of pomaglumetad methionil: a non-dopaminergic treatment for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [early-phase clinical trials of LY2140023 in psychosis].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b8137013#early-phase-clinical-trials-of-ly2140023-in-psychosis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com